molecular formula C14H11BrN2 B3308105 2-Benzyl-6-bromo-2H-indazole CAS No. 937046-99-6

2-Benzyl-6-bromo-2H-indazole

Cat. No. B3308105
Key on ui cas rn: 937046-99-6
M. Wt: 287.15 g/mol
InChI Key: YKUZHOWZFPJKPO-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

6-Bromoindazole (14.42 g, 73.2 mmol) was suspended in 50 mL of dioxane and the mixture was treated with benzyl bromide (10.5 mL, 88.8 mmol) and then heated in an oil bath to 120° C. with mechanical stirring overnight. The resulting thick suspension was allowed to cool to 80° C. (bath temp) and 200 mL of EtOAc was added. The mixture was vigorously stirred for 20 minutes and the precipitated orange-brown solid was collected by filtration, washed well with EtOAc and air-dried. The resulting brown solid was partitioned between sat aq. NaHCO3 (100 mL) and EtOAc (300 mL) with stirring until all of the solid material had dissolved. The layers were separated and the aqueous phase was extracted with 2×100 mL of EtOAc. The combined organic phases were washed with brine, dried and filtered and concentrated in vacuo to give a brown solid. Recrystallization of the solid from 200 mL of 2:1 EtOH:water gave 12.78 g (61%) of desired product as tan needles. 1H-NMR (DMSO-d6) 8.55 (s, 1H), 7.84 (s, 1H), 7.72 (d, 1H), 7.48-7.28 (m, 5H), 7.13 (d, 1H), 5.62 (s, 2H); LC-MS [M+H]+=287.3, 289.0, RT=3.53 min.
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCOC(C)=O>O1CCOCC1>[CH2:11]([N:7]1[CH:6]=[C:5]2[C:9]([CH:10]=[C:2]([Br:1])[CH:3]=[CH:4]2)=[N:8]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
14.42 g
Type
reactant
Smiles
BrC1=CC=C2C=NNC2=C1
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with mechanical stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the precipitated orange-brown solid was collected by filtration
WASH
Type
WASH
Details
washed well with EtOAc
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The resulting brown solid was partitioned
STIRRING
Type
STIRRING
Details
with stirring until all of the solid material
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 2×100 mL of EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from 200 mL of 2:1 EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C2C=C(C=CC2=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.78 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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